molecular formula C8H10 B154824 Ethyl-1,1-d2-benzene CAS No. 1861-01-4

Ethyl-1,1-d2-benzene

Cat. No.: B154824
CAS No.: 1861-01-4
M. Wt: 108.18 g/mol
InChI Key: YNQLUTRBYVCPMQ-CBTSVUPCSA-N
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Description

Ethyl-1,1-d2-benzene, also known as 1,1-dideuterioethylbenzene, is a deuterated derivative of ethylbenzene. It is characterized by the presence of two deuterium atoms replacing the hydrogen atoms at the 1,1-position of the ethyl group. This compound is primarily used in scientific research, particularly in studies involving isotopic labeling and nuclear magnetic resonance (NMR) spectroscopy .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Ethyl-1,1-d2-benzene are not well-studied. It is known that the metabolism of benzene, a related compound, is concentration-dependent . At low concentrations, the metabolism is rapid and benzene is excreted predominantly as conjugated metabolites in urine . At higher concentrations, the metabolic pathways appear to become saturated and the majority of absorbed dose is excreted unmetabolized in exhaled air

Metabolic Pathways

The metabolic pathways of this compound are not well-studied. It is known that the metabolism of benzene, a related compound, is concentration-dependent . At low concentrations, the metabolism is rapid and benzene is excreted predominantly as conjugated metabolites in urine . At higher concentrations, the metabolic pathways appear to become saturated and the majority of absorbed dose is excreted unmetabolized in exhaled air

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl-1,1-d2-benzene is synthesized through a free-radical chain reaction mechanism. The process involves the deuteration of ethylbenzene, where deuterium atoms replace hydrogen atoms at specific positions. The reaction typically requires a deuterium source, such as deuterium gas or deuterated solvents, and a catalyst to facilitate the exchange of hydrogen with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and selective deuteration. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl-1,1-d2-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., bromine) are used in electrophilic aromatic substitution reactions.

Major Products:

Comparison with Similar Compounds

Ethyl-1,1-d2-benzene can be compared with other deuterated benzene derivatives, such as:

Uniqueness: this compound is unique due to its specific deuteration pattern, which allows for targeted studies of the ethyl group’s behavior in various reactions. This specificity makes it a valuable tool in research applications where precise isotopic labeling is required .

Properties

IUPAC Name

1,1-dideuterioethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLUTRBYVCPMQ-CBTSVUPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469331
Record name Ethyl-1,1-d2-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1861-01-4
Record name Ethyl-1,1-d2-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1861-01-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl-1,1-d2-benzene
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Ethyl-1,1-d2-benzene
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Ethyl-1,1-d2-benzene
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Ethyl-1,1-d2-benzene

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